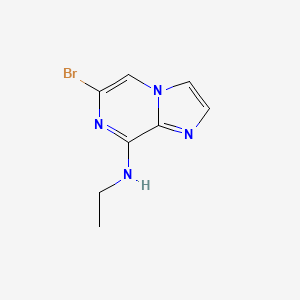

Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-ethyl-

説明

Structural Characterization of Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-ethyl-

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine , reflecting its fused bicyclic structure and substituent positions. The imidazo[1,2-a]pyrazine system consists of an imidazole ring (positions 1–3) fused to a pyrazine ring (positions 4–8). The bromine atom is located at position 6, while the ethylamine group occupies position 8.

The molecular formula C₈H₉BrN₄ was confirmed via high-resolution mass spectrometry, with a computed exact mass of 241.09 g/mol. The ethyl group (C₂H₅) contributes to the compound’s hydrophobicity, while the bromine atom enhances electrophilicity.

Table 1: Molecular and Structural Properties

| Property | Value |

|---|---|

| IUPAC Name | 6-bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine |

| Molecular Formula | C₈H₉BrN₄ |

| Molecular Weight | 241.09 g/mol |

| SMILES | CCNC1=NC(=CN2C1=NC=C2)Br |

| Topological Polar Surface Area | 61.8 Ų |

The SMILES notation illustrates the connectivity: the ethylamine group (-NHC₂H₅) is bonded to the pyrazine nitrogen, while bromine is attached to the imidazole ring.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) of this compound would feature distinct signals:

- Ethyl group : A triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 3.3–3.5 ppm (CH₂).

- Aromatic protons : Two doublets between δ 7.8–8.5 ppm from the imidazo-pyrazine core.

- Amine proton : A broad singlet near δ 5.5 ppm due to hydrogen bonding.

Carbon-13 NMR (¹³C NMR) would resolve 8 unique carbons, including a deshielded C-Br signal at δ 110–120 ppm and pyrazine carbons at δ 140–160 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorptions include:

- N-H stretch : 3300–3500 cm⁻¹ (amine group).

- C-Br stretch : 550–650 cm⁻¹.

- C=N/C=C stretches : 1500–1600 cm⁻¹ (aromatic ring vibrations).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 241.09 (M⁺), with fragmentation pathways involving loss of ethylamine (-45 Da) and bromine (-79 Da).

Crystallographic Studies and X-ray Diffraction Patterns

While X-ray crystallographic data for this specific compound is not publicly available, analogous imidazo[1,2-a]pyrazines exhibit monoclinic crystal systems with space group P2₁/c. Predicted unit cell parameters include:

- a-axis : 8.5–9.0 Å.

- b-axis : 10.2–11.0 Å.

- c-axis : 12.5–13.5 Å.

- β-angle : 90–95°.

Halogen bonding between bromine and adjacent nitrogen atoms likely stabilizes the lattice.

特性

CAS番号 |

117718-86-2 |

|---|---|

分子式 |

C8H9BrN4 |

分子量 |

241.09 g/mol |

IUPAC名 |

6-bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine |

InChI |

InChI=1S/C8H9BrN4/c1-2-10-7-8-11-3-4-13(8)5-6(9)12-7/h3-5H,2H2,1H3,(H,10,12) |

InChIキー |

STIRLFBTSNDDBZ-UHFFFAOYSA-N |

正規SMILES |

CCNC1=NC(=CN2C1=NC=C2)Br |

製品の起源 |

United States |

準備方法

Table 1: Typical Reaction Conditions for Imidazo[1,2-a]pyrazine Formation

| Parameter | Range/Value | Notes |

|---|---|---|

| Starting material | 2-amino-5-bromopyrazine | 1 equiv |

| Aldehyde reagent | 40% monochloroacetaldehyde aqueous | 1.2 equiv |

| Base (alkali) | NaHCO3, Na2CO3, NaOH | 1.2 equiv |

| Solvent | Ethanol, methanol, water | 4.5–5.8 weight ratio to substrate |

| Temperature | 25–55 °C | Mild heating |

| Reaction time | 2–24 hours | Longer times for lower temperatures |

| Workup | Extraction with ethyl acetate, drying over Na2SO4, recrystallization | Purification step |

| Yield | 67–72% | High purity product |

Selective Bromination at the 6-Position

Selective bromination to install the 6-bromo substituent on the imidazo[1,2-a]pyrazine ring is achieved by electrophilic aromatic substitution using N-bromosuccinimide (NBS):

- NBS is preferred over molecular bromine due to cleaner reaction profiles and easier workup.

- Bromination occurs regioselectively at the 6-position due to electronic directing effects of the fused ring system and existing substituents.

- The reaction is carried out in solvents such as ethanol at room temperature or mild heating, yielding the 6-bromo derivative with high selectivity and yield.

Alternative Synthetic Routes and Cross-Coupling

Advanced synthetic methods include:

- Microwave-assisted multicomponent reactions involving aldehydes, isocyanides, and 2-amino-5-bromopyridine analogs to rapidly assemble substituted imidazo[1,2-a]pyridines, which are structurally related to imidazo[1,2-a]pyrazines.

- Palladium-catalyzed Buchwald-Hartwig cross-coupling reactions to introduce various amine substituents at the 8-position or aryl groups at other positions, providing structural diversity for medicinal chemistry optimization.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The use of NBS for bromination is favored for cleaner reactions and better regioselectivity compared to molecular bromine.

- The condensation step with monochloroacetaldehyde is sensitive to base choice and solvent; sodium bicarbonate and ethanol provide a good balance of yield and ease of workup.

- Nucleophilic substitution at the 8-position proceeds efficiently without catalysts, simplifying synthesis.

- Microwave-assisted synthesis and multicomponent reactions offer rapid access to substituted analogs but require specialized equipment.

- Purification by recrystallization from ethyl acetate/hexane mixtures consistently yields high-purity products suitable for biological evaluation.

化学反応の分析

Types of Reactions

Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-ethyl- undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenation and nitration are common substitution reactions for this compound

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenation with bromine, nitration with nitric acid

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which are valuable intermediates in pharmaceutical synthesis .

科学的研究の応用

It appears the query is for information on the applications of the chemical compound "Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-ethyl-". However, the provided search results do not contain information about this specific compound. The search results do provide information on:

- The synthesis of Imidazo[1,2-a]pyrazines as VirB11 inhibitors .

- Imidazo[1,2-a]pyrazin-8-amines as breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6) inhibitors .

- Imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors .

- Imidazo[1,2-a]pyrazin-8-ylamines as inhibitors of Bruton’s tyrosine kinase .

Here's what the search results say about the applications of related compounds:

Imidazo[1,2-a]pyrazines as VirB11 ATPase Inhibitors

Imidazo[1,2-a]pyrazine compounds have been identified as potential ATP mimics and ATPase inhibitors through virtual high throughput screening of the Helicobacter pylori VirB11 ATPase, HP0525 . Compound 14 was identified as a lead compound (IC50 = 7 µM) and shown to be a competitive inhibitor of ATP .

Imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 Inhibitors

Substituted imidazo[1,2-a]pyrazin-8-amines have been discovered as novel breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6) inhibitors . These compounds exhibit low-nanomolar Brk inhibition activity and high selectivity towards other kinases, making them suitable for exploring Brk as an oncology target .

Imidazo[1,2-a]pyridine derivatives as PI3Kα Inhibitors

A series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were designed and screened for their activity against PI3Kα and a panel of PI3Kα-addicted cancer cells . Compound 35 was identified as a PI3Kα inhibitor with nanomolar potency and acceptable antiproliferative activity, inducing cell cycle arrest and apoptosis in T47D cells .

作用機序

The mechanism of action of imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

類似化合物との比較

Structural Analogs and Substitution Patterns

The biological and physicochemical properties of imidazo[1,2-a]pyrazine derivatives are highly sensitive to substituent positions and electronic effects. Below is a comparative analysis:

Impact of Substituent Position and Electronic Effects

Bromine Position :

- Bromine at C6 (target compound) enables selective cross-coupling for functionalization . In contrast, bromine at C3 (e.g., 3-bromo-N,6-diphenyl analog ) may alter reactivity due to steric hindrance near the imidazole ring.

N-Substituents :

- The ethyl group at C8 (target compound) balances lipophilicity and hydrogen-bonding capacity. Methyl substitution (e.g., N-methyl analog ) reduces steric bulk but may decrease metabolic stability.

Core Modifications :

- Replacing pyrazine with pyrimidine (imidazo[1,2-c]pyrimidine ) introduces an additional nitrogen, reducing potency (MICs 1–9 µM) compared to nitrogen-free imidazo[1,2-a]pyridines (MICs <1 µM) .

生物活性

Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-ethyl-, is a compound belonging to the imidazo[1,2-a]pyrazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Imidazo(1,2-a)pyrazin-8-amine

The imidazo[1,2-a]pyrazine scaffold is recognized for its potential in medicinal chemistry due to its ability to interact with various biological targets. Compounds within this class have demonstrated significant anticancer properties, antibacterial effects, and potential as enzyme inhibitors.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyrazines exhibit notable anticancer activity through mechanisms such as kinase inhibition and modulation of gene expression. For instance, a study highlighted the synthesis of novel derivatives that showed selective cytotoxicity against non-small cell lung cancer (NSCLC) cell lines. One derivative demonstrated a dose-dependent response and induced overexpression of the TP53 gene in P53-mutant NSCLC cells .

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea | NSCLC-N6-L16 | 0.16 | P53 reactivation |

| 2c | NSCLC | 0.31 | CDK9 inhibition |

| 4c | NSCLC | 0.71 | CDK9 inhibition |

Antibacterial Activity

Imidazo[1,2-a]pyrazines have also been evaluated for their antibacterial properties. A series of compounds were tested against various Gram-positive and Gram-negative bacteria. Some derivatives showed potent antimicrobial activity, suggesting their potential application in treating bacterial infections .

The biological activity of imidazo(1,2-a)pyrazin-8-amine can be attributed to several mechanisms:

- Kinase Inhibition : Many derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain compounds displayed sub-micromolar IC50 values against CDK9 .

- Gene Modulation : The ability to modulate the expression of tumor suppressor genes like TP53 enhances their anticancer efficacy .

- Receptor Interaction : Some imidazo[1,2-a]pyrazines have been shown to interact with adenosine receptors, contributing to their neuroprotective effects .

Case Study 1: NSCLC Treatment

A specific study focused on the compound 1-(imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea and its effects on NSCLC cells. The compound was found to inhibit cell proliferation significantly and induce apoptosis in a dose-dependent manner. Mechanistic studies revealed that it reactivated the mutated TP53 pathway, leading to enhanced tumor suppression .

Case Study 2: Antimicrobial Efficacy

Another study reported on the synthesis and evaluation of imidazo[1,2-a]pyrazines against various bacterial strains. The results indicated that certain derivatives exhibited strong antibacterial activity against resistant strains, highlighting their potential as new antibiotics .

Q & A

Basic: What is the standard synthetic route for 6-bromo-N-ethyl-imidazo[1,2-a]pyrazin-8-amine, and what reaction parameters are critical for optimal yield?

Methodological Answer:

The compound is synthesized via nucleophilic aromatic substitution using 6,8-dibromoimidazo[1,2-a]pyrazine as the starting material. Key steps include:

- Dissolving 6,8-dibromoimidazo[1,2-a]pyrazine (0.9 mmol) in isopropanol.

- Adding 1.1 equivalents of N-ethylamine and 2 equivalents of DIPEA (base) to deprotonate the amine and facilitate substitution.

- Stirring the reaction at 100°C overnight to ensure complete substitution at the 6-position .

- Purification via silica column chromatography (ethyl acetate/isopropanol gradient) yields the product with >97% purity.

Critical Parameters:

- Temperature control : Prolonged heating at 100°C prevents incomplete substitution.

- Stoichiometry : Excess DIPEA ensures full deprotonation of the amine nucleophile.

Basic: What purification techniques are recommended for isolating 6-bromo-N-ethyl-imidazo[1,2-a]pyrazin-8-amine?

Methodological Answer:

Two primary methods are validated:

Silica Column Chromatography :

- Use a gradient of ethyl acetate/isopropanol (0–5% isopropanol) .

- Target compound elutes at 3% isopropanol (Rf = 0.37 in TLC) .

Reverse-Phase HPLC :

- Employ C18 columns with methanol/water mobile phases for high-purity isolation, especially for boronic acid cross-coupling derivatives .

Advanced: How can Suzuki-Miyaura cross-coupling reactions modify the bromo group in this compound to generate diverse analogs?

Methodological Answer:

The bromine at position 6 is highly reactive in palladium-catalyzed cross-coupling. Example protocol:

- Dissolve 6-bromo-N-ethyl-imidazo[1,2-a]pyrazin-8-amine (0.094 mmol) in dioxane.

- Add 1.5 equivalents of boronic acid (e.g., 2-methoxyphenyl), 0.2 equivalents of Pd(PPh₃)₄ , and 1 mM Na₂CO₃ .

- Reflux overnight, followed by RP-HPLC purification. Yields range from 9–30% , depending on steric/electronic effects of the boronic acid .

Optimization Tips:

- Use microwave-assisted conditions to reduce reaction time.

- Screen palladium catalysts (e.g., XPhos Pd G3) for challenging substrates.

Advanced: What structural characterization methods confirm the identity of 6-bromo-N-ethyl-imidazo[1,2-a]pyrazin-8-amine and its derivatives?

Methodological Answer:

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ = 319 for the parent compound) .

- ¹H/¹³C NMR : Key signals include:

- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., PTK6 at 1.70 Å resolution) to validate binding modes .

Advanced: How do structural analogs of this compound inhibit kinases like Syk, and what SAR insights exist?

Methodological Answer:

The imidazo[1,2-a]pyrazin-8-amine core mimics adenine , enabling ATP-competitive binding. Key SAR findings:

- 6-Bromo substitution enhances Syk kinase inhibition (IC₅₀ < 50 nM in Lanraplenib analogs) .

- N-Ethyl group improves solubility without compromising hinge-region interactions .

- Cross-coupled aryl groups (e.g., 2-methoxyphenyl) modulate selectivity against off-target kinases .

Advanced: What strategies mitigate low yields in cross-coupling reactions involving this compound?

Methodological Answer:

Low yields often stem from steric hindrance or poor boronic acid reactivity . Solutions include:

- Pre-activate boronic acids as MIDA boronates or trifluoroborate salts.

- Use microwave irradiation (120°C, 30 min) to accelerate coupling .

- Screen additives like CuI or TBAB to enhance catalytic efficiency .

Advanced: How can molecular docking predict the binding modes of 6-bromo-N-ethyl-imidazo[1,2-a]pyrazin-8-amine derivatives?

Methodological Answer:

- Protein Preparation : Download kinase structures (e.g., PTK6, PDB: 5JXI) and remove co-crystallized ligands .

- Ligand Preparation : Generate 3D conformers of derivatives using OpenBabel or Schrödinger LigPrep .

- Docking Workflow : Use AutoDock Vina or Glide with default parameters. Validate poses against co-crystal data (e.g., Dasatinib in PTK6) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardize Assays : Use consistent enzyme sources (e.g., recombinant Syk vs. cell lysates) .

- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation.

- Validate Target Engagement : Employ cellular thermal shift assays (CETSA) to confirm target binding .

Advanced: What in vitro models are suitable for evaluating the therapeutic potential of derivatives?

Methodological Answer:

- Kinase Inhibition Profiling : Use KinomeScan or Eurofins DiscoverX panels to assess selectivity .

- Antioxidant Activity : Measure ROS scavenging in neuronal cells (e.g., SH-SY5Y) via DCFH-DA assays .

- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using microbroth dilution .

Advanced: How does the imidazo[1,2-a]pyrazin-8-amine scaffold mimic adenine in kinase inhibitor design?

Methodological Answer:

- The scaffold’s N1 and N3 atoms replicate hydrogen bonds formed by adenine’s N6 and N1 with kinase hinge regions (e.g., Syk, PTK6) .

- Electron-deficient aromatic rings enhance π-π stacking with hydrophobic pockets.

- Derivatives designed via Groebke-Blackburn-Bienaymé reactions achieve >20 analogs in one step, mimicking ATP’s pharmacophore .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。